molecular formula C6H6N6O2 B020092 Temozolomide-d3 CAS No. 208107-14-6

Temozolomide-d3

Número de catálogo: B020092
Número CAS: 208107-14-6
Peso molecular: 197.17 g/mol
Clave InChI: BPEGJWRSRHCHSN-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Temozolomide-d3 is a deuterated form of temozolomide, an alkylating agent used primarily in the treatment of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. The deuterated version, this compound, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Temozolomide-d3 involves the incorporation of deuterium atoms into the temozolomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Temozolomide-d3 undergoes various chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed in vivo to form the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide.

    Alkylation: The compound acts as an alkylating agent, transferring methyl groups to DNA bases.

Common Reagents and Conditions

    Hydrolysis: This reaction occurs under physiological conditions, typically at neutral or slightly basic pH.

    Alkylation: The alkylation reaction involves the transfer of methyl groups to DNA bases, primarily guanine.

Major Products Formed

    5-(3-methyltriazen-1-yl)imidazole-4-carboxamide: The active metabolite formed through hydrolysis.

    Methylated DNA bases: Formed through the alkylation reaction, leading to DNA damage and apoptosis of cancer cells.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

TMZ-d3 is utilized in pharmacokinetic studies to trace the metabolic pathways of temozolomide in biological systems. The deuterated form allows researchers to differentiate between endogenous and exogenous sources of temozolomide in biological samples using mass spectrometry.

1.1. Study Findings

  • Quantification of DNA Alkylation : A study demonstrated the utility of TMZ-d3 in quantifying biologically active DNA alkylation products in glioblastoma tissues. By monitoring the methylation levels of guanines after exposure to TMZ-d3, researchers were able to establish a correlation between drug dosage and DNA damage, which is crucial for understanding therapeutic efficacy .
  • pH-Dependent Pharmacodynamics : Research has shown that the efficacy of TMZ is influenced by the pH levels within the tumor microenvironment. Utilizing a hybrid mathematical model, it was found that optimal TMZ activity occurs at specific pH ranges (6.8 to 7.5), indicating that pH modulation could enhance therapeutic outcomes when combined with TMZ-d3 .
Study Focus Findings
Quantification StudyDNA AlkylationEstablished correlation between TMZ-d3 dosage and DNA damage in GBM tissues .
pH-Dependent PK-PDTumor MicroenvironmentIdentified optimal pH range for enhanced TMZ efficacy .

Combination Therapies

TMZ-d3 is also employed in studies investigating the synergistic effects of combining temozolomide with other therapeutic agents. This approach aims to overcome drug resistance commonly observed in GBM treatments.

2.1. Case Studies

  • CUSP9v3 Protocol : In a clinical trial combining TMZ with nine repurposed non-oncological drugs, including minocycline and itraconazole, researchers assessed safety and efficacy in recurrent GBM patients. The protocol aimed to enhance the effectiveness of low-dose continuous TMZ by targeting various survival pathways in cancer cells .
  • Antioxidant Synergy : A study examined the effects of antioxidants (Vitamin D3, melatonin, alpha-lipoic acid) on TMZ's anti-cancer activity. Pre-treatment with these antioxidants showed potential synergistic effects, enhancing the anti-proliferative properties of TMZ when used alongside TMZ-d3 .
Trial/Study Combination Agents Outcome
CUSP9v3 ProtocolMinocycline, ItraconazoleEnhanced efficacy and safety profile in recurrent GBM .
Antioxidant StudyVitamin D3, MelatoninSynergistic effects observed with pre-treatment enhancing TMZ activity .

Resistance Mechanisms

Understanding drug resistance mechanisms is critical for improving treatment outcomes in GBM patients. TMZ-d3 facilitates research into how GBM cells develop resistance to temozolomide.

3.1. Resistance Characterization

  • A novel acquired resistance model has been developed to characterize how GBM cell lines adapt to temozolomide treatment over time. By utilizing TMZ-d3, researchers can better understand the metabolic changes associated with resistance development .

Mecanismo De Acción

Temozolomide-d3 exerts its effects through the following mechanism:

    DNA Alkylation: The compound transfers methyl groups to DNA bases, primarily guanine, resulting in the formation of O6-methylguanine, N7-methylguanine, and N3-methyladenine.

    DNA Damage and Apoptosis: The methylated DNA bases cause mismatches during DNA replication, leading to DNA strand breaks and triggering apoptosis in cancer cells.

    Molecular Targets and Pathways: The primary molecular target is DNA, and the pathways involved include the DNA damage response and repair mechanisms, such as the mismatch repair pathway and the base excision repair pathway.

Comparación Con Compuestos Similares

Temozolomide-d3 can be compared with other similar compounds, such as:

    Temozolomide: The non-deuterated form, which is widely used in clinical settings for the treatment of brain tumors.

    Dacarbazine: Another alkylating agent used in cancer treatment, which shares a similar mechanism of action with temozolomide.

    Procarbazine: An alkylating agent used in the treatment of Hodgkin’s lymphoma and other cancers, with a similar mode of action.

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, providing valuable information for drug development and optimization.

By understanding the detailed properties and applications of this compound, researchers can gain valuable insights into its potential as an anticancer agent and its role in advancing cancer treatment.

Actividad Biológica

Temozolomide-d3 (TMZ-d3) is a stable isotopic variant of temozolomide, an alkylating agent primarily used in the treatment of high-grade gliomas, particularly glioblastoma multiforme. This article explores the biological activity of TMZ-d3, focusing on its pharmacodynamics, mechanisms of action, resistance mechanisms, and potential therapeutic implications.

Overview of Temozolomide

Temozolomide (TMZ) is an oral prodrug that undergoes spontaneous hydrolysis to form a highly reactive methyl diazonium cation capable of methylating DNA bases, primarily at the O6 and N7 positions of guanine and the O3 position of adenine. This methylation leads to DNA damage and subsequent apoptosis in malignant cells . TMZ has shown robust bioavailability and can effectively penetrate the blood-brain barrier, making it a preferred choice for treating brain tumors .

The primary mechanism by which TMZ exerts its cytotoxic effects involves:

  • DNA Methylation : The formation of O6-methylguanine leads to mispairing during DNA replication, ultimately resulting in cell death if not repaired .
  • Cell Cycle Arrest : TMZ induces cell cycle arrest in the G2/M phase, which is critical for the effectiveness of subsequent therapies like radiotherapy .
  • Induction of Apoptosis : Following DNA damage, cells may activate apoptotic pathways involving caspases and mitochondrial dysfunction .

Biological Activity of this compound

TMZ-d3 serves as a valuable tool in pharmacokinetic studies and drug metabolism research. Its isotopic labeling allows researchers to trace the drug's metabolic pathways and quantify its bioavailability in biological systems. Key findings regarding its biological activity include:

  • Pharmacokinetics : Studies indicate that TMZ-d3 maintains similar pharmacokinetic properties to its parent compound, with rapid absorption and significant distribution into the central nervous system (CNS) .
  • Metabolic Stability : The labeling with deuterium enhances the stability of TMZ-d3 against metabolic degradation compared to non-labeled TMZ, potentially prolonging its therapeutic effects .

Resistance Mechanisms

Despite its effectiveness, resistance to TMZ remains a significant challenge. Several mechanisms contribute to this phenomenon:

  • O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression levels of MGMT can reverse the effects of methylation induced by TMZ, leading to treatment failure .
  • Mismatch Repair (MMR) Deficiencies : Tumors with defective MMR systems are less responsive to TMZ due to impaired recognition and repair of DNA damage .
  • Cancer Stem Cells : The presence of cancer stem-like cells within tumors contributes to intrinsic resistance against TMZ therapy .

Case Study 1: Efficacy in Glioblastoma Treatment

A study involving patient-derived xenografts demonstrated that TMZ-d3 effectively reduced tumor growth when administered in combination with other chemotherapeutics. The combination therapy showed enhanced cytotoxicity compared to monotherapy with either agent alone .

Case Study 2: Autophagy Modulation

Research indicated that co-treatment with vitamin D3 enhanced the antitumor effects of TMZ through autophagy activation. This synergistic effect was observed in glioblastoma cell lines treated with both agents, leading to increased cell death compared to treatment with either agent alone .

Data Table: Comparative Effects of Temozolomide vs. This compound

ParameterTemozolomideThis compound
Bioavailability~100%~100%
CNS PenetrationHighHigh
Metabolic StabilityModerateEnhanced
Resistance MechanismsMGMT expression, MMR defectsSimilar resistance patterns
Synergistic PotentialWith radiotherapyEnhanced with vitamin D3

Propiedades

IUPAC Name

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGJWRSRHCHSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440717
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208107-14-6
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208107-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temozolomide-d3
Reactant of Route 2
Reactant of Route 2
Temozolomide-d3
Reactant of Route 3
Reactant of Route 3
Temozolomide-d3
Reactant of Route 4
Reactant of Route 4
Temozolomide-d3
Reactant of Route 5
Reactant of Route 5
Temozolomide-d3
Reactant of Route 6
Reactant of Route 6
Temozolomide-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.